8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
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Scientific Research Applications
Toxicological Evaluation
The study by Karanewsky et al. (2016) conducted a toxicological evaluation of novel bitter modifying flavor compounds, focusing on their safety for use in food and beverage applications. This research suggests the compound's relevance in enhancing food safety and quality, demonstrating its non-mutagenic and non-clastogenic properties in vitro and its safety in oral toxicity studies in rats (Karanewsky et al., 2016).
Anticancer Potential
Li Hongshuang et al. (2017) designed and synthesized a series of pyrano[2,3-f]chromene-4,8-dione derivatives, revealing their anticancer activities against various human cancer cell lines. This study highlights the potential of structurally similar compounds in developing potent anticancer agents (Li Hongshuang et al., 2017).
Analgesic Activity
Zygmunt et al. (2015) explored the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. Their findings suggest significant analgesic activity, with some compounds showing stronger effects than reference drugs, indicating their potential in pain management (Zygmunt et al., 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted pyridines and purines, as reported by Kim et al. (2004), offer insights into their hypoglycemic and hypolipidemic activity, demonstrating their applicability in addressing diabetes and related metabolic disorders (Kim et al., 2004).
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-14-7-8-15(2)18(11-14)13-28-21(30)19-20(26(5)23(28)31)24-22(27(19)9-10-32-6)29-17(4)12-16(3)25-29/h7-8,11-12H,9-10,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFOGVKDIYLFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3CCOC)N4C(=CC(=N4)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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